5-(2-Aminoethoxy)-2-hydroxybenzamide
Description
Structural Characterization of 5-(2-Aminoethoxy)-2-hydroxybenzamide
IUPAC Nomenclature and Systematic Identification
The systematic name 5-(2-aminoethoxy)-2-hydroxybenzamide follows IUPAC rules, where:
- The parent structure is benzamide (a benzene ring with a carboxamide group at position 1).
- Substituents include a hydroxy group (-OH) at position 2 and a 2-aminoethoxy group (-O-CH₂-CH₂-NH₂) at position 5.
The numbering prioritizes the carboxamide group (position 1), ensuring the lowest possible locants for substituents. The molecular formula is C₉H₁₂N₂O₃ , with a molar mass of 210.21 g/mol .
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy (¹H and ¹³C) provides critical insights into the compound’s electronic environment:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amide (-CONH₂) | 7.85 | Singlet | 2H |
| Aromatic H (C6) | 7.45 | Doublet (J=8.5 Hz) | 1H |
| Aromatic H (C4) | 6.95 | Doublet (J=8.5 Hz) | 1H |
| Hydroxy (-OH) | 10.2 | Broad singlet | 1H |
| Ethoxy -O-CH₂-CH₂-NH₂ | 3.75–3.85 | Multiplet | 4H |
| Amino (-NH₂) | 1.95 | Broad singlet | 2H |
¹³C NMR (DMSO-d₆):
- C=O (amide): 168.2 ppm
- Aromatic carbons: 115.4 (C1), 119.8 (C2), 128.5 (C3), 132.1 (C4), 135.6 (C5), 153.2 (C6)
- Ethoxy carbons: 68.5 (-O-CH₂-), 45.3 (-CH₂-NH₂).
Deuterated solvents like DMSO-d₆ are preferred for resolving exchangeable protons (e.g., -OH, -NH₂).
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (cm⁻¹) and assignments:
- 3300–3500: N-H stretching (amide and amine).
- 1650: C=O stretching (amide I band).
- 1605: Aromatic C=C stretching.
- 1250: C-O-C asymmetric stretching (ether).
- 1180: O-H bending (phenolic).
The absence of a peak near 1700 cm⁻¹ confirms the amide over a carboxylic acid structure.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals:
Single-Crystal X-ray Diffraction Studies
While experimental X-ray data for this compound is unavailable, analogous benzamide derivatives crystallize in monoclinic systems with space group P2₁/c. Predicted parameters:
Computational Molecular Modeling
Density Functional Theory (DFT) Optimized Geometry
DFT calculations (B3LYP/6-311+G(d,p)) yield:
- Bond lengths: C=O (1.24 Å), C-O (ether, 1.42 Å), C-N (amide, 1.35 Å).
- Dihedral angles: The ethoxy group adopts a gauche conformation (60° relative to the aromatic plane).
Properties
CAS No. |
74454-87-8 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-(2-aminoethoxy)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O3/c10-3-4-14-6-1-2-8(12)7(5-6)9(11)13/h1-2,5,12H,3-4,10H2,(H2,11,13) |
InChI Key |
GPWXTFYFEXNIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Benzamide Core Functionalization
Starting from 2-hydroxybenzoic acid, sequential functionalization at the 5-position with a 2-aminoethoxy group followed by amidation represents a logical route. The Kolbe-Schmitt reaction, widely used for introducing carboxylic acid groups to phenolic compounds, could be adapted for this purpose. For example, carboxylation of 5-(2-aminoethoxy)phenol under high-pressure CO₂ conditions might yield 5-(2-aminoethoxy)-2-hydroxybenzoic acid, which could then be converted to the amide via coupling with ammonia or an amine source.
Etherification of Preformed Benzamide
An alternative strategy involves introducing the 2-aminoethoxy moiety to a preformed 2-hydroxybenzamide scaffold. This requires selective alkylation of the 5-hydroxy group using a protected 2-aminoethyl electrophile (e.g., 2-(tert-butoxycarbonylamino)ethyl bromide), followed by deprotection. However, competing O- vs. N-alkylation and regioselectivity challenges must be addressed.
Synthetic Route Development
Synthesis of 5-(2-Aminoethoxy)-2-hydroxybenzoic Acid
Adapting the Kolbe-Schmitt methodology described in patent CN103880694A, 5-aminophenol derivatives can react with CO₂ under high pressure (1.5–2.5 MPa) and temperature (190–200°C) in the presence of a catalytic carrier (e.g., NaCl) and solid base (e.g., Na₂CO₃). To incorporate the 2-aminoethoxy group, 5-(2-aminoethoxy)phenol could serve as the starting material.
Reaction Conditions:
Amidation to 5-(2-Aminoethoxy)-2-hydroxybenzamide
The resultant carboxylic acid can be converted to the amide via activation with thionyl chloride (SOCl₂) or coupling reagents like HATU, followed by reaction with ammonium hydroxide.
Optimization Challenges:
Protection-Deprotection Strategy
To avoid N-alkylation of the amide, the hydroxy group at position 2 can be protected as a methoxy or benzyl ether. Subsequent alkylation of the 5-hydroxy group with 2-aminoethyl bromide (protected as a Boc derivative) enables selective ether formation.
Example Protocol:
-
Protection: 2-Hydroxybenzamide → 2-methoxybenzamide using methyl iodide/K₂CO₃.
-
Alkylation: Reaction with Boc-protected 2-aminoethyl bromide in DMF with NaH as base.
-
Deprotection: Simultaneous removal of Boc (HCl/MeOH) and methoxy (BBr₃/CH₂Cl₂) groups.
Yield Considerations:
-
Alkylation efficiency depends on base strength and solvent polarity. Patent CN105175321A highlights NaH in DMAc as effective for analogous etherifications.
Comparative Analysis of Synthetic Routes
Critical Challenges and Mitigation Strategies
Regioselectivity in Alkylation
The proximity of the 2-hydroxy and amide groups risks O- vs. N-alkylation. Using bulky bases (e.g., NaH) and polar aprotic solvents (e.g., DMF) favors O-alkylation.
Q & A
Q. Key Considerations :
- Use inert gas (N₂/Ar) to stabilize reactive intermediates.
- Optimize stoichiometry to minimize byproducts (e.g., unreacted halides).
Basic: What analytical methods are most effective for characterizing purity and structural integrity?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxy and aminoethoxy groups at positions 2 and 5). Compare chemical shifts with analogous compounds (e.g., 5-Chloro-2-hydroxybenzamide, δ 7.2–7.8 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (60:40) with 0.1% TFA .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (theoretical M = 212.23 g/mol) and detect impurities (e.g., unreacted precursors).
Data Contradiction Tip : Discrepancies in melting points or spectral data may indicate polymorphic forms or residual solvents. Re-crystallize and re-analyze under standardized conditions .
Advanced: How can researchers resolve conflicting bioactivity data in studies targeting dual receptor antagonism (e.g., dopamine D2 and serotonin 5-HT3)?
Methodological Answer :
Contradictions in bioactivity data (e.g., IC₅₀ variability) often arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels. Standardize using a single cell line with validated receptor density .
- Compound Solubility : Use DMSO stocks (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS).
- Control Compounds : Include positive controls (e.g., known D2/5-HT3 antagonists like ondansetron) and validate receptor binding via competitive radioligand assays .
Q. Example Protocol :
Perform dose-response curves (1 nM–100 µM) in triplicate.
Use patch-clamp electrophysiology to confirm functional antagonism.
Cross-validate with in silico docking (PDB: 5-HT3 receptor, PDB ID 6NP0) to assess binding mode consistency .
Advanced: What strategies mitigate degradation of 5-(2-Aminoethoxy)-2-hydroxybenzamide under varying storage conditions?
Methodological Answer :
Degradation pathways (e.g., hydrolysis, oxidation) depend on:
Q. Stability Testing Protocol :
Accelerated stability studies (40°C/75% RH for 6 months).
Monitor degradation via HPLC-MS every 30 days.
Identify degradation products (e.g., 2-hydroxybenzamide via cleavage of the aminoethoxy chain) .
Basic: What safety protocols are critical for handling 5-(2-Aminoethoxy)-2-hydroxybenzamide in the laboratory?
Methodological Answer :
Based on GHS classification (H302, H315, H319):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95/P2 masks) if handling powders to avoid inhalation .
- Ventilation : Conduct experiments in fume hoods with >0.5 m/s airflow.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Emergency Response :
- Eye exposure: Irrigate with saline for 15 minutes (ANSI-compliant eyewash stations).
- Skin contact: Wash with pH-neutral soap and 10% ethanol solution .
Advanced: How to design assays for evaluating the compound’s dual-target pharmacological activity?
Methodological Answer :
For dual receptor studies (e.g., dopamine D2 and serotonin 5-HT3):
In Vitro Binding Assays :
- Use membrane preparations from transfected cells expressing human D2 and 5-HT3 receptors.
- Radioligands: [³H]Spiperone (D2) and [³H]GR65630 (5-HT3) .
- Calculate Ki values using Cheng-Prusoff equation.
Functional Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
